2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%
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Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is a chemical compound with the molecular formula C8H10N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol consists of a pyrrolo[2,3-b]pyridine core with a methanol group attached to the 6-position of the pyridine ring . The InChI code for this compound is 1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol include a molecular weight of 150.18 . It is a solid at room temperature .Scientific Research Applications
Cancer Therapeutics
This compound and its derivatives have shown promise as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various types of cancers, and targeting them can inhibit tumor growth and metastasis. For instance, derivatives of this compound have demonstrated inhibitory activity against breast cancer cell proliferation and induced apoptosis .
Antileishmanial Agents
Research has identified that certain derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol have potential as antileishmanial agents. These compounds have been evaluated for their efficacy against visceral leishmaniasis, showing significant in vitro and in vivo activity .
Diabetes Management
Derivatives of this compound have been explored for their ability to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells without affecting insulin concentration, offering a potential therapeutic avenue for diabetes treatment .
Pharmacological Inhibitors
The core structure of this compound is used to design pharmacological inhibitors targeting various receptors and enzymes. For example, it has been used to create inhibitors for vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit, which are important in the regulation of angiogenesis and cell proliferation .
Kinase Inhibition
Pyrrolopyrazine derivatives, which include the pyrrolo[2,3-b]pyridine motif, have been shown to possess kinase inhibitory activity. This is particularly relevant in the context of anti-tumor pharmacology, where kinase inhibition can be a strategy to control cancer cell growth .
Enzyme Inhibition for Diabetes Treatment
In the field of biochemistry, researchers have designed analogues based on the pyrrolo[2,3-b]pyridine structure to inhibit the α-amylase enzyme, which is a target for the treatment of type 2 diabetes. These inhibitors work by limiting carbohydrate breakdown and subsequent glucose absorption .
Material Science Applications
While specific applications in material science were not directly found, the chemical properties of this compound suggest potential utility in the synthesis of novel materials, especially considering its role in the formation of heterocyclic compounds that are pivotal in material science research .
Environmental Science Impact
Although direct applications in environmental science are not explicitly documented, the bioactive nature of this compound’s derivatives implies potential uses in environmental biotechnology, such as the development of bio-based materials or as part of bioremediation strategies .
Future Directions
The future directions for the research and development of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown promising results in vitro and could be an appealing lead compound for subsequent optimization .
properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVVZOKRUUCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol |
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